Finafloxacin hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of finafloxacin hydrochloride involves a novel synthetic approach, as described by Hong et al. (2009). An active intermediate, ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, was prepared through a new route, and the chiral (S,S′)-N-Boc 10 was derived from protected pyrrolidine. The absolute stereochemistry of the compound was established by X-ray analysis, highlighting the complexity and innovation behind the synthesis of finafloxacin hydrochloride (Hong et al., 2009).
Molecular Structure Analysis
The molecular structure of finafloxacin hydrochloride, as elucidated through X-ray analysis in the synthesis process, is critical for its activity. The fluoroquinolone core of finafloxacin is modified by the addition of an 8-cyano group, which is less susceptible to fluoroquinolone resistance mechanisms and contributes to its enhanced activity at acidic pH levels. This structural modification is a key factor in the drug's unique pharmacological profile.
Chemical Reactions and Properties
Finafloxacin hydrochloride's chemical reactions and properties are significantly influenced by its molecular structure, especially its activity in acidic conditions. The presence of the 8-cyano group not only enhances its stability in acidic environments but also contributes to its broad-spectrum antibacterial activity, as demonstrated against both Gram-positive and Gram-negative bacteria under acidic conditions (Dalhoff, Stubbings, & Schubert, 2011).
Physical Properties Analysis
The physical properties of finafloxacin hydrochloride, such as solubility and stability, are optimized for effective drug delivery. Its solubility in water and physiological fluids ensures adequate absorption and distribution within the body. The stability of finafloxacin hydrochloride in acidic environments not only enhances its efficacy in targeted infections but also contributes to a favorable pharmacokinetic profile.
Chemical Properties Analysis
The chemical properties of finafloxacin hydrochloride, including its mechanism of action, are central to its effectiveness as an antibiotic. Finafloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair in bacteria. Its enhanced activity under acidic conditions, where these enzymes may be more vulnerable or where bacterial defenses may be weakened, underlines the therapeutic potential of finafloxacin in treating infections localized in acidic environments.
- (Hong et al., 2009) - A novel approach to Finafloxacin hydrochloride synthesis.
- (Dalhoff, Stubbings, & Schubert, 2011) - Comparative in vitro activities of finafloxacin in different pH conditions.
Scientific Research Applications
Antibiotics
Finafloxacin is a novel fluoroquinolone that has been approved for clinical use in recent years . It targets both DNA gyrase and topoisomerase IV enzymes, enabling a broad antibacterial spectrum .
Application
Finafloxacin has been approved in ear-drops to treat bacterial otitis externa .
Results
Treatment of Infections in Acidic Environments
Finafloxacin is unique among fluoroquinolones due to its optimal antibacterial activity in low pH environments .
Application
This property of Finafloxacin makes it suitable for treating bacterial infections associated with acidic foci, such as skin and skin structure infections, complicated urinary tract infections, intra-abdominal infections, infections of the lungs of cystic fibrosis patients, and gastric infections .
Results
Treatment of Helicobacter pylori Infections
Finafloxacin is being developed to treat infections caused by Helicobacter pylori .
Application
Helicobacter pylori is a bacterium that can cause stomach ulcers and gastric cancer . Finafloxacin’s ability to remain active in acidic environments makes it a promising candidate for treating these infections .
Method of Application
Finafloxacin would likely be administered orally for this application. The exact dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the medication .
Results
While specific results or outcomes for this application were not found in the sources, the unique property of Finafloxacin to remain active in acidic environments suggests that it could be particularly effective in treating Helicobacter pylori infections .
Treatment of Urinary Tract Infections
Finafloxacin is being developed to treat urinary tract infections (UTIs) .
Application
UTIs are often caused by bacteria that thrive in acidic environments. Finafloxacin’s optimal efficacy in slightly acidic environments makes it a promising candidate for treating these infections .
Method of Application
Finafloxacin would likely be administered orally or intravenously for this application. The exact dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the medication .
Results
While specific results or outcomes for this application were not found in the sources, the unique property of Finafloxacin to remain active in acidic environments suggests that it could be particularly effective in treating UTIs .
Treatment of Pseudomonas aeruginosa-mediated Lung Infections in Cystic Fibrosis Patients
Finafloxacin is being considered for the treatment of lung infections caused by Pseudomonas aeruginosa in patients with cystic fibrosis .
Application
Cystic fibrosis patients often suffer from chronic lung infections, primarily caused by Pseudomonas aeruginosa. Finafloxacin’s ability to remain active in acidic environments makes it a promising candidate for treating these infections .
Method of Application
The method of application would likely involve oral or intravenous administration. The exact dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the medication .
Results
While specific results or outcomes for this application were not found in the sources, the unique property of Finafloxacin to remain active in acidic environments suggests that it could be particularly effective in treating Pseudomonas aeruginosa-mediated lung infections in cystic fibrosis patients .
Treatment of Infections by Multidrug-resistant H. pylori
Finafloxacin is being considered for the treatment of infections caused by multidrug-resistant H. pylori .
Application
H. pylori is a bacterium that can cause stomach ulcers and gastric cancer. The emergence of multidrug-resistant strains of H. pylori poses a significant challenge, and Finafloxacin’s ability to remain active in acidic environments makes it a promising candidate for treating these infections .
Method of Application
Finafloxacin would likely be administered orally for this application. The exact dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the medication .
Results
While specific results or outcomes for this application were not found in the sources, the unique property of Finafloxacin to remain active in acidic environments suggests that it could be particularly effective in treating infections by multidrug-resistant H. pylori .
Safety And Hazards
Future Directions
Finafloxacin is a novel fluoroquinolone with optimal antibacterial activity in low pH environments, therefore offering a therapeutic advantage over some traditional antibiotics in treating bacterial infections associated with acidic foci . It has been approved in ear-drops to treat bacterial otitis externa . The introduction of these novel fluoroquinolones into daily practice extends the possible indications of antibiotics into different bacterial infections, and provides treatment options in difficult-to-treat infections .
properties
IUPAC Name |
7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMSQUOHWYYEKM-MOGJOVFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175097 | |
Record name | Finafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Finafloxacin hydrochloride | |
CAS RN |
209342-41-6 | |
Record name | 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209342-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Finafloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Finafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FINAFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G22PNZ052 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.